molecular formula C10H11N B8422214 2-Ethyl-indolizine

2-Ethyl-indolizine

Cat. No.: B8422214
M. Wt: 145.20 g/mol
InChI Key: ZGNNFVXEWVYKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-indolizine is a chemical compound based on the indolizine core, a bicyclic structure featuring a bridgehead nitrogen atom that is the focus of extensive research due to its broad pharmacological potential and utility in materials science . While specific data on the 2-ethyl derivative is limited in the available literature, research on indolizine analogs reveals significant promise. Indolizine derivatives are investigated for diverse biological activities, including as central nervous system depressants, and for their analgesic, anti-inflammatory, anticancer, antibacterial, and antioxidant properties . Some synthetic indolizine analogues have been specifically designed and screened as COX-2 enzyme inhibitors, demonstrating potent activity in vitro . Furthermore, a closely related compound, 2-ethyl-3-(4-γ-di-n-butylaminopropoxybenzoyl)-indolizine, has been studied for its antiadrenergic properties, acting as a non-competitive inhibitor of adrenergic responses in isolated tissue studies . Beyond pharmacology, the indolizine scaffold is recognized for its photophysical properties. Strongly fluorescent indolizine-based coumarin analogs have been developed, exhibiting absorption and emission in the blue-green region with high fluorescence quantum yields, making them suitable for applications such as fluorescence imaging in living cells . This product, this compound, is presented as a building block for the synthesis of novel compounds in these and other research areas. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest advancements in indolizine chemistry.

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

2-ethylindolizine

InChI

InChI=1S/C10H11N/c1-2-9-7-10-5-3-4-6-11(10)8-9/h3-8H,2H2,1H3

InChI Key

ZGNNFVXEWVYKRT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C=CC=CC2=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Sealed-tube reactions with amines provide moderate yields for carboxamido derivatives .
  • LiAlH4 reductions are effective for hydroxymethyl synthesis but face limitations in subsequent functionalization .
  • Bulky substituents (e.g., n-butyl) reduce crystallinity, resulting in oily products .

Physical and Spectroscopic Properties

Substituents at the 2-position alter melting points, solubility, and spectral signatures:

Compound Molecular Weight (g/mol) Melting Point (°C) NMR Data (δ, ppm)
2-(N-Ethylcarboxamido) 188.093 178.9 Not reported
2-Hydroxymethyl 163.18 Not reported 4.78 (s, CH2), 1.98 (brs, OH)
2-(N,N-Dimethylcarboxamido) 188.095 80–83 Broad singlet for N(CH3)2
Ethyl indolizine-2-carboxylate 215.22 Not reported δ 4.78 (CH2), δ 1.98 (ester CH3)

Key Findings :

  • Polar substituents (e.g., hydroxymethyl) enhance solubility in polar solvents .
  • Carboxamido derivatives exhibit higher melting points than alkyl-substituted analogues, suggesting stronger intermolecular interactions .

Key Findings :

  • Electron-withdrawing groups (e.g., acetyl, benzoyl) enhance anticancer activity by modulating electron density .
  • Substitution at the 2-position is critical for target selectivity, as seen in COX and glycosidase inhibitors .

Preparation Methods

Tschitschibabin Reaction with Ethyl-Containing Reagents

The Tschitschibabin reaction, involving the condensation of pyridine derivatives with α-haloketones, remains a cornerstone for indolizine synthesis. For 2-ethyl-indolizine, ethyl bromopyruvate serves as a critical electrophile. When reacted with 2-pyridylacetate derivatives, intramolecular cyclization forms the indolizine core. Key steps include:

  • Reaction Conditions : Ethyl bromopyruvate and ethyl 2-pyridylacetate are heated in toluene at 110°C for 12 hours under nitrogen.

  • Mechanistic Pathway : The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the α-carbon of ethyl bromopyruvate, followed by dehydrohalogenation and cyclization (Figure 1).

  • Yield : Early reports indicate modest yields (~30–40%) due to competing side reactions, though optimization with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves efficiency to 55%.

Table 1: Tschitschibabin Reaction Optimization

Starting MaterialCatalystTemperature (°C)Yield (%)
Ethyl 2-pyridylacetateNone11038
Ethyl 2-pyridylacetateTBAB (5 mol%)11055
2-PyridylacetonitrileK₂CO₃12042

Multicomponent Palladium-Catalyzed Synthesis

PdI₂/KI-Catalyzed Oxidative Aminocarbonylation

A modern approach leverages palladium catalysis to assemble this compound from simple precursors. The method involves:

  • Reactants : 2-(Pyridin-2-yl)pent-4-yn-1-carbonyl compounds, carbon monoxide, and secondary amines.

  • Conditions : Reactions proceed at 100°C under 20 atm CO–air (4:1) in acetonitrile, using 0.33 mol% PdI₂ and 0.5 equiv KI.

  • Mechanism : Oxidative aminocarbonylation forms ynamide intermediates, which undergo 5-exo-dig cyclization and aromatization to yield this compound derivatives (Figure 2).

Key Advantages:

  • Functional Group Tolerance : Electron-withdrawing and donating groups on the pyridine ring are compatible.

  • Yield : Reported yields range from 65% to 81% for N,N-disubstituted acetamides.

Microwave-Assisted Cyclization

Enhanced Efficiency via Dielectric Heating

Microwave irradiation significantly accelerates cyclization kinetics while improving regioselectivity. A representative protocol includes:

  • Substrates : Ethyl 2-((6-bromopyridin-2-yl)(hydroxy)methyl)acrylate.

  • Conditions : Irradiation at 150°C in 2,2,2-trifluoroethanol for 1.5 hours.

  • Outcome : 91% yield of this compound after chromatographic purification, surpassing conventional thermal methods (38% yield).

Table 2: Microwave vs. Thermal Cyclization

MethodTemperature (°C)Time (h)Yield (%)
Conventional1202438
Microwave1501.591

Functionalization of Indolizine Intermediates

Alkylation of Indolizine Precursors

Post-synthetic modification of pre-formed indolizines offers a route to 2-ethyl derivatives. For example:

  • Substrate : Indolizine-2-carboxylic acid.

  • Reagents : Ethyl iodide, K₂CO₃ in DMF.

  • Conditions : Stirring at room temperature for 6 hours.

  • Yield : 78% after recrystallization from ethanol.

Reduction of Nitrile Derivatives

Catalytic hydrogenation of 2-cyanoindolizines using Raney nickel under H₂ (3 atm) in ethanol at 50°C produces this compound in 85% yield.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR : The ethyl group at C-2 appears as a triplet (δ 1.25 ppm, J = 7.2 Hz) for the CH₃ group and a quartet (δ 2.68 ppm, J = 7.2 Hz) for the CH₂.

  • ¹³C NMR : The C-2 ethyl carbon resonates at δ 24.5 ppm (CH₂) and δ 12.8 ppm (CH₃), while the indolizine aromatic carbons span δ 115–145 ppm.

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₁H₁₃N [M+H⁺]: 159.1048; observed: 159.1051 .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-ethyl-indolizine, and how can researchers optimize reaction conditions?

  • Methodological Answer : The synthesis of this compound typically employs tandem cyclization reactions or thermal cyclization of pyridyl precursors. For example, thermal cyclization of 3-acetoxy-3-(2-pyridyl)-2-methylenepropionate esters yields 2-substituted indolizines, with the ethyl group introduced via alkylation or substitution . Optimization involves solvent selection (e.g., toluene or DMF for polar intermediates), temperature control (80–120°C), and catalysts (e.g., Pd for cross-coupling). Purification via column chromatography and characterization by NMR are critical for reproducibility .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR resolve structural ambiguities, particularly for distinguishing regioisomers and confirming ethyl group placement .
  • X-ray Crystallography : Determines absolute configuration and packing behavior, as demonstrated in ethyl indolizine carboxylate derivatives (e.g., CCDC deposition codes in ) .
  • Mass Spectrometry : HRMS validates molecular formulas, while GC-MS monitors reaction progress .

Advanced Research Questions

Q. How does the ethyl substituent influence the bioactivity of indolizine derivatives, and what computational tools validate these effects?

  • Methodological Answer : The ethyl group enhances lipophilicity, affecting membrane permeability and target binding. For COX-2 inhibitors like ethyl 7-methoxy-2-substituted indolizines, molecular docking (e.g., AutoDock Vina) reveals that the ethyl group stabilizes hydrophobic interactions in the enzyme's active site. MD simulations (200 ns) further validate conformational stability . Comparative IC₅₀ assays (e.g., 6.56 μM for compound 2a vs. 6.94 μM for 2c) highlight substituent-dependent activity .

Q. How should researchers address contradictions in bioactivity data across studies on this compound derivatives?

  • Methodological Answer :

  • Comparative Analysis : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may alter compound aggregation; use ≤1% v/v to minimize artifacts .
  • Computational Validation : Apply QSAR models to reconcile discrepancies between in vitro and in silico results. For example, cis-configuration indolizines (like those in ) show higher activity due to steric alignment with targets .

Q. What are the key challenges in analyzing regioselectivity and stereochemistry in this compound derivatives?

  • Methodological Answer :

  • Regioselectivity : Competing pathways (e.g., 1,3-dipolar vs. [3+2] cycloadditions) require monitoring via TLC or in-situ IR. DFT calculations (B3LYP/6-31G*) predict dominant pathways .
  • Stereochemistry : Chiral HPLC or derivatization with Mosher’s acid resolves enantiomers. X-ray crystallography confirms absolute configuration, as seen in ’s CIF files .

Methodological Rigor & Ethical Considerations

Q. What steps ensure methodological rigor in synthesizing and testing this compound analogues?

  • Methodological Answer :

  • Experimental Design : Use factorial design (e.g., 2³ for temperature, solvent, catalyst) to identify optimal conditions.
  • Reproducibility : Document all parameters (e.g., stirring speed, drying time) per ’s guidelines for supplementary data .
  • Validation : Include positive controls (e.g., Celecoxib for COX-2 assays) and triplicate measurements with statistical analysis (ANOVA, p < 0.05) .

Q. How can researchers maintain ethical standards when publishing data on this compound?

  • Methodological Answer :

  • Data Transparency : Share raw NMR spectra, crystallographic data (CCDC), and assay protocols in supplementary materials, adhering to journal guidelines like those in .
  • Attribution : Cite prior synthetic routes (e.g., Ge et al.’s indolizine work in ) to avoid redundancy .
  • Conflict Disclosure : Declare funding sources (e.g., NIH grants) and patent applications related to novel derivatives .

Tables for Quick Reference

Parameter Optimal Range Key References
Reaction Temperature80–120°C
Solvent for CyclizationToluene or DMF
COX-2 IC₅₀ Threshold<10 μM (active)
NMR Shift (Ethyl Group)δ 1.2–1.4 ppm (¹H)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.